2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
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Description
D5D-IN-326 is a novel Selective Inhibitor of Delta-5 Desaturase (D5D), Lowering Insulin Resistance and Reducing Body Weight in Diet-Induced Obese C57BL/6J Mice.
Scientific Research Applications
A study by Gupta, Kirchmeier, and Shreeve (2000) involved synthesizing a series of pyrimidine methyl and polyfluoroalkyl ethers, demonstrating a new route to polyfluorinated ethers, which could have implications in materials science and pharmaceuticals (Gupta, Kirchmeier, & Shreeve, 2000).
Ghashang, Mansoor, and Aswin (2013) described the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and evaluated their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Amer, Senior, and Fan (2012) conducted synthetic, quantum chemical, and NMR studies on 5-substituted pyrimidine L-2′-deoxyribonucleosides, which could be relevant in the field of nucleic acid chemistry and drug development (Amer, Senior, & Fan, 2012).
Islam and Nagamatsu (2006) discussed the synthesis and evaluation of antiviral and antitumor activities of triazolopyrimidines, suggesting possible applications in cancer and viral infection treatments (Islam & Nagamatsu, 2006).
Cahyana, Liandi, and Zaky (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their antioxidant activity, highlighting potential use in oxidative stress-related therapies (Cahyana, Liandi, & Zaky, 2020).
Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antimicrobial and antiviral properties, suggesting their potential in treating infectious diseases (Hilmy et al., 2021).
properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydropyrrolo[2,3-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F8N3O4/c18-15(19,17(23,24)25)6-32-14-27-12-10(5-11(29)26-12)13(30)28(14)8-1-3-9(4-2-8)31-7-16(20,21)22/h1-4H,5-7H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUQGJZXDBRNOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N(C2=O)C3=CC=C(C=C3)OCC(F)(F)F)OCC(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F8N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348087 |
Source
|
Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1236767-85-3 |
Source
|
Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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